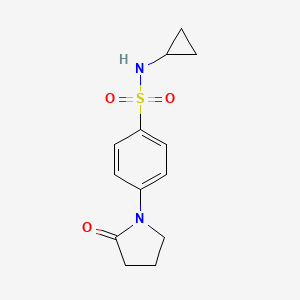![molecular formula C21H26N2O3S B5100705 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B5100705.png)
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide is a chemical compound that is commonly known as S44121. It is a novel and potent antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. S44121 has been extensively studied for its potential use in treating various psychiatric and neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
作用机制
S44121 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. By blocking the activity of the D3 receptor, S44121 reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior in animal models of addiction. Additionally, by blocking the activity of the D3 receptor, S44121 reduces the release of dopamine in the mesolimbic pathway, which is involved in the reward system and is overactive in addiction and schizophrenia.
Biochemical and physiological effects:
S44121 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use in treating addiction. It has also been found to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in treating this disorder. Additionally, S44121 has been shown to have neuroprotective effects in animal models of Parkinson's disease, indicating its potential use in treating this disorder as well.
实验室实验的优点和局限性
The advantages of using S44121 in lab experiments include its potency and selectivity as a dopamine D3 receptor antagonist, which allows for precise manipulation of the dopamine system. Additionally, S44121 has been extensively studied in animal models, allowing for a better understanding of its effects and potential therapeutic applications. However, the limitations of using S44121 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
未来方向
There are several future directions for research on S44121. One potential direction is to further investigate its potential therapeutic applications, including its use in treating addiction, schizophrenia, and Parkinson's disease. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects. Finally, there is a need for the development of more potent and selective dopamine D3 receptor antagonists for use in lab experiments and potential therapeutic applications.
合成方法
The synthesis of S44121 involves the reaction of 4-aminobenzamide with 2-methyl-1-piperidinesulfonyl chloride and 2-phenylethylamine in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation reaction, followed by a sulfonylation reaction, resulting in the formation of S44121.
科学研究应用
S44121 has been extensively studied for its potential use in treating various psychiatric and neurological disorders. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. S44121 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in treating addiction. It has also been found to have antipsychotic effects in animal models of schizophrenia, indicating its potential use in treating this disorder. Additionally, S44121 has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting its potential use in treating this disorder as well.
属性
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-5-6-16-23(17)27(25,26)20-12-10-19(11-13-20)21(24)22-15-14-18-8-3-2-4-9-18/h2-4,8-13,17H,5-7,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKGEBFUXKRFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5100631.png)


![3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5100645.png)
![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5100648.png)
![1-[(dibenzylamino)methyl]-2-naphthol](/img/structure/B5100655.png)
![5-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5100665.png)


![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100697.png)
![5,5'-[2,2-propanediylbis(4,1-phenyleneoxy)]bis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5100714.png)
![1-{4-[2-(diethylamino)ethyl]-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5100719.png)
![2-imino-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5100723.png)
![4-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5100733.png)